molecular formula C10H10N2O B11911578 2-Ethoxy-1,5-naphthyridine

2-Ethoxy-1,5-naphthyridine

Cat. No.: B11911578
M. Wt: 174.20 g/mol
InChI Key: AINPGJYJHQXION-UHFFFAOYSA-N
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Description

2-Ethoxy-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry The structure of this compound consists of a naphthyridine core with an ethoxy group attached at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1,5-naphthyridine typically involves the reaction of 2,3-dibromo-1,5-naphthyridine with sodium ethoxide. This reaction leads to the formation of 3-bromo-2-ethoxy-1,5-naphthyridine, which can then be further aminated to yield 3- and 4-amino-2-ethoxy-1,5-naphthyridine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Potassium Amide (KNH2) in Liquid Ammonia: Used for amination reactions.

    Potassium Permanganate (KMnO4): Used for oxidation reactions.

Major Products:

    Amino Derivatives: Formed through substitution reactions.

    Oxidized Products: Formed through oxidation reactions.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1,5-naphthyridine is primarily related to its ability to act as a ligand and form complexes with metal ions. These complexes can interact with various biological targets, leading to diverse biological activities. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

Uniqueness: 2-Ethoxy-1,5-naphthyridine is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This modification can enhance its solubility and alter its biological activity compared to other naphthyridine derivatives .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-ethoxy-1,5-naphthyridine

InChI

InChI=1S/C10H10N2O/c1-2-13-10-6-5-8-9(12-10)4-3-7-11-8/h3-7H,2H2,1H3

InChI Key

AINPGJYJHQXION-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(C=C1)N=CC=C2

Origin of Product

United States

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